molecular formula C17H15NO B10839947 11-methyl-6,11-dihydro-5H-benzo[a]carbazol-9-ol

11-methyl-6,11-dihydro-5H-benzo[a]carbazol-9-ol

Cat. No.: B10839947
M. Wt: 249.31 g/mol
InChI Key: MZXLONQJNNQZJT-UHFFFAOYSA-N
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Description

11-methyl-6,11-dihydro-5H-benzo[a]carbazol-9-ol is a complex organic compound belonging to the benzo[a]carbazole family. This compound is characterized by its unique structure, which includes a fused tricyclic system with a hydroxyl group at the ninth position and a methyl group at the eleventh position. The compound’s structure imparts specific chemical properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-6,11-dihydro-5H-benzo[a]carbazol-9-ol typically involves multi-step organic reactions. One common method includes the rhodium-catalyzed mono-ortho C–H activation followed by carbenoid insertion and aldol-type cyclization of 3-aldehyde-2-phenyl-1H-indoles with diazo compounds . This method provides a novel approach to synthesizing benzo[a]carbazol-6-ols with a broad range of substrate scope.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

11-methyl-6,11-dihydro-5H-benzo[a]carbazol-9-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the ninth position can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can undergo reduction reactions, particularly at the double bonds within the fused ring system.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of reduced benzo[a]carbazole derivatives.

    Substitution: Formation of substituted benzo[a]carbazole derivatives with various functional groups.

Scientific Research Applications

11-methyl-6,11-dihydro-5H-benzo[a]carbazol-9-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-methyl-6,11-dihydro-5H-benzo[a]carbazol-9-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-methyl-6,11-dihydro-5H-benzo[a]carbazol-9-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

11-methyl-5,6-dihydrobenzo[a]carbazol-9-ol

InChI

InChI=1S/C17H15NO/c1-18-16-10-12(19)7-9-14(16)15-8-6-11-4-2-3-5-13(11)17(15)18/h2-5,7,9-10,19H,6,8H2,1H3

InChI Key

MZXLONQJNNQZJT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)O)C3=C1C4=CC=CC=C4CC3

Origin of Product

United States

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